molecular formula C9H9ClN4O2 B1522609 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1160748-14-0

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B1522609
CAS No.: 1160748-14-0
M. Wt: 240.64 g/mol
InChI Key: OWFGRVYJVALRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H9ClN4O2 . It has an average mass of 240.646 Da and a monoisotopic mass of 240.041397 Da . It is available for purchase from various scientific suppliers .

Scientific Research Applications

1. Bioequivalence and Pharmacokinetic Studies

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide-related compounds are used in bioequivalence and pharmacokinetic studies. These studies evaluate and compare pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta, which are crucial for assessing the bioequivalence of different drug formulations. For instance, research has been conducted to compare the bioequivalence of tablet and capsule formulations of 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate, indicating comparable pharmacokinetic parameters between the two forms (Annunziato & di Renzo, 1993) (Annunziato & di Renzo, 1993).

2. Metabolic Pathway Analysis

The compound is also relevant in studies analyzing metabolic pathways of similar substances. For example, research on acetaminophen metabolism has provided insights into its metabolic pathways, revealing the presence of various metabolites in human physiology and providing crucial data on urinary and serum concentrations over time after drug administration (Mrochek et al., 1974).

3. Toxicological Assessments

It plays a role in toxicological assessments, where its structural analogs or related compounds are used to understand the toxicity profile of certain substances. An example is the study on the toxicity of azidothymidine (AZT), where significant clinical benefits and serious adverse reactions, including bone marrow suppression, were documented, indicating the need for careful administration due to its toxicity (Richman et al., 1987).

Properties

IUPAC Name

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(10)4-7(8)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGRVYJVALRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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